Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2387600-95-3) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a bromine atom at position 6, a methyl group at position 7, and an ethyl ester at position 3. Its molecular formula is C₁₁H₁₁BrN₂O₂, with a molecular weight of 283.12–283.13 . The compound is primarily used as a research intermediate in pharmaceutical and chemical synthesis due to its reactive bromine substituent, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura reactions). It is commercially available in purities ranging from 95% to 98% and is strictly designated for laboratory use .
Properties
IUPAC Name |
ethyl 6-bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)8-6-13-14-7(2)9(12)4-5-10(8)14/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPFVBZGSBKPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=C(N2N=C1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Removal and Cyclization Approach
The patent CN117143095A outlines a multi-step synthesis for 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, adaptable to the target ester. The process begins with tert-butyl (methylsulfonyl)oxy carbamate undergoing Boc removal with trifluoroacetic acid at 0–20°C for 3–5 hours to yield hydroxylamine-O-sulfonic acid. Cyclization with 3-bromopyridine and ethyl propiolate in tetrahydrofuran (THF) at −70 to −50°C for 12–16 hours forms ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
Critical Parameters
-
Boc Removal : Optimal trifluoroacetic acid volume-to-mass ratio: 3–5 mL/g .
-
Cyclization : Lithium bis(trimethylsilyl)amide as base; ethyl propiolate volume-to-mass ratio: 1.1–1.5 mL/g .
To introduce the 7-methyl group, 3-bromo-4-methylpyridine could replace 3-bromopyridine in the cyclization step, though this modification requires validation.
[3 + 2] Cycloaddition Method
The ACS Omega protocol employs a [3 + 2] cycloaddition between N-iminopyridinium ylides and alkynes. For ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate, ethyl propiolate serves as the alkyne, reacting with in situ-generated ylides from 4-methylpyridine derivatives. The reaction proceeds in ethanol with acetic acid under oxygen at 130°C for 18 hours.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 130°C |
| Time | 18 hours |
| Solvent | Ethanol |
| Catalyst | Acetic acid (6 equiv) |
| Atmosphere | O₂ (1 atm) |
Post-Reaction Modifications
Bromination at position 6 is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding 80–85% purity .
Functionalization of Pyrazolo Core
The RSC Advances study demonstrates vectorial functionalization of pyrazolo[3,4-c]pyridines, offering insights for regioselective modifications. For the target compound, the pyrazolo[1,5-a]pyridine core is synthesized via cyclocondensation, followed by bromination and methylation.
Key Steps
-
Core Formation : Cyclocondensation of hydrazine derivatives with β-keto esters.
-
Bromination : Electrophilic substitution using Br₂ in HBr/AcOH (yield: 75%) .
-
Methylation : Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD) introduces the 7-methyl group (yield: 68%) .
Challenges : Competing bromination at adjacent positions necessitates careful temperature control (−10°C) .
Multi-Step Synthesis with Halogenation and Alkylation
VulcanChem’s description implies a sequence starting from pyrazolo[1,5-a]pyridine-3-carboxylate. Ethyl propiolate and 4-methylpyridine undergo cyclization, followed by bromination at position 6 using CuBr₂ in acetonitrile at 80°C.
Optimized Protocol
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | THF, −70°C, 14 hours | 85% |
| Bromination | CuBr₂, CH₃CN, 80°C, 6 hours | 78% |
| Methylation | CH₃I, K₂CO₃, DMF, 50°C, 12 hours | 72% |
Purity : LC-MS analysis confirms >99% purity post-crystallization .
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate serves as a crucial building block in the development of potential therapeutic agents. Its derivatives have been explored for their pharmacological properties, particularly:
- Antimicrobial Activity: Research has indicated that compounds derived from this pyrazolo-pyridine scaffold exhibit significant antibacterial and antifungal properties.
- Anticancer Properties: Some derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
A study demonstrated that certain derivatives exhibited selective cytotoxicity against various cancer cell types, suggesting a potential for targeted cancer therapies .
Biological Studies
The compound is also utilized in biological research to understand its interaction with specific molecular targets. For instance:
- Enzyme Inhibition: this compound can bind to enzymes involved in metabolic pathways, potentially leading to the development of enzyme inhibitors.
- Receptor Modulation: It has been studied for its ability to modulate receptor activity, which is critical for drug development targeting neurological disorders.
Case Studies
Case Study 1: Anticancer Activity
A recent investigation focused on the anticancer effects of derivatives of this compound. The study found that certain modifications enhanced its efficacy against breast cancer cell lines by inducing cell cycle arrest and apoptosis. The results highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial properties of synthesized derivatives against Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate and related compounds:
Key Structural and Functional Differences:
Core Heterocycle :
- The target compound and most analogs feature a pyrazolo[1,5-a]pyridine backbone. However, compounds like Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate and Ethyl 3-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate have a pyrimidine core, which introduces additional nitrogen atoms and alters aromaticity and reactivity.
Substituent Effects :
- Bromine : Present in the target and analogs (e.g., CAS 2740353-97-1 ), bromine serves as a versatile site for nucleophilic substitution or cross-coupling reactions.
- Methyl vs. Methoxy : The methyl group (C7 in the target) enhances lipophilicity, while the methoxy group (C4 in CAS 1207557-35-4 ) increases solubility via polar interactions.
- Halogen Variations : Fluorine (CAS 2740353-97-1 ) and chlorine (CAS 1138513-35-5 ) substituents modulate electronic properties and metabolic stability.
Applications :
- The target compound is a key intermediate in medicinal chemistry due to its bromine’s reactivity .
- Analogs with hydroxyl (CAS 43024-63-1 ) or methoxy groups (CAS 1207557-35-4 ) are explored for solubility-driven applications, such as drug candidates requiring enhanced bioavailability.
Research Findings and Data
Physical Properties:
Biological Activity
Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate (C11H11BrN2O2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanism of action, supported by relevant data tables and case studies.
The synthesis of this compound typically involves the condensation of 6-bromo-3-cyanopyridine with ethyl acetoacetate in the presence of a base. This reaction leads to the formation of the pyrazolo[1,5-a]pyridine ring structure. The compound is characterized by its molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C11H11BrN2O2 |
| Molecular Weight | 283.13 g/mol |
| CAS Number | 2387600-95-3 |
2.1 Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
2.2 Anticancer Activity
The compound has also shown promising anticancer properties. In vitro studies have reported that it inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis through the activation of caspase pathways.
This compound interacts with specific molecular targets, modulating their activity. It is believed to bind to enzymes or receptors involved in critical cellular pathways, leading to various biological effects including:
- Inhibition of DNA synthesis in cancer cells.
- Disruption of bacterial cell wall synthesis.
The exact pathways remain under investigation but are crucial for understanding its therapeutic potential.
4. Comparative Analysis with Similar Compounds
This compound can be compared with other derivatives such as:
| Compound Name | Biological Activity |
|---|---|
| Ethyl 6-chloro-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate | Moderate antimicrobial properties |
| Ethyl 6-fluoro-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate | Enhanced anticancer activity |
| Ethyl 6-iodo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate | Lower toxicity profiles |
The bromine substitution in Ethyl 6-bromo enhances its versatility for further modifications, potentially leading to more potent derivatives.
Case Study: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer effects. One derivative exhibited an EC50 value of 0.17 μM against MCF-7 cells, indicating significant potency compared to standard chemotherapeutics .
Case Study: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of this compound against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL, demonstrating its potential as a novel antibacterial agent .
Q & A
Q. What synthetic routes are commonly employed to prepare Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole precursors. A common approach includes:
- Cyclization : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core (e.g., using ethyl 3-amino-1H-pyrazole-4-carboxylate as a starting material) .
- Functionalization : Introducing bromo and methyl groups via electrophilic substitution or cross-coupling reactions. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions .
- Esterification : Final carboxylate ester formation using ethanol under acidic or basic conditions .
Key Reagents: NBS for bromination, DMF/KHSO₄ for cyclization .
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C NMR : Peaks for the ester group (δ ~1.4 ppm for CH₃, 4.4–4.5 ppm for CH₂), bromo-substituted aromatic protons (δ ~7.5–8.9 ppm), and methyl groups (δ ~2.5–3.2 ppm) . Discrepancies in splitting patterns may indicate regioisomeric impurities.
- IR Spectroscopy : Ester C=O stretch at ~1700–1730 cm⁻¹ and aromatic C=C stretches at ~1600–1620 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 269–300 for derivatives) confirm molecular weight, with fragmentation patterns aiding in functional group identification .
Q. What reaction conditions favor nucleophilic substitution at the 6-bromo position?
- Methodological Answer : The bromo group is susceptible to SNAr (nucleophilic aromatic substitution) under specific conditions:
- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity .
- Catalysts : CuI or Pd catalysts for cross-coupling (e.g., Suzuki reactions with boronic acids) .
- Temperature : Reactions often proceed at 60–80°C for 8–12 hours .
Note: Steric hindrance from the 7-methyl group may slow reactivity, requiring optimized molar ratios .
Advanced Research Questions
Q. How can discrepancies in NMR data during derivative synthesis be resolved?
- Methodological Answer : Contradictions in splitting patterns or unexpected peaks may arise from:
- Regioisomer Formation : Use 2D NMR (COSY, HSQC) to distinguish between substituent positions .
- Solvent Artifacts : Ensure complete solvent removal (e.g., residual DMSO-d₆ peaks at δ ~2.5 ppm) .
- Dynamic Processes : Variable-temperature NMR can resolve broadening caused by tautomerism or rotamers .
Case Study: In pyrazolo[1,5-a]pyrimidine derivatives, unexpected upfield shifts in ¹³C NMR indicated π-stacking interactions, resolved via X-ray crystallography .
Q. What strategies optimize crystal growth for X-ray diffraction studies?
- Methodological Answer : High-quality crystals require:
- Solvent Selection : Slow evaporation of hexane/ethyl acetate (3:1 v/v) mixtures promotes nucleation .
- Temperature Control : Gradual cooling from 60°C to room temperature minimizes disorder .
- Additives : Trace DMF or acetic acid can improve crystal packing .
Refinement Tips: Use SHELXL for small-molecule refinement, applying restraints for disordered methyl/ester groups .
Q. How can analogues be designed to enhance bioactivity while maintaining solubility?
- Methodological Answer : Rational design involves:
- Scaffold Modification : Replace the ester group with amides (e.g., using carboxamide derivatives) to improve membrane permeability .
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CN) at the 3-position to modulate electronic effects .
- Computational Modeling : Docking studies (e.g., with COX-2 or CRF1 receptors) guide steric and electronic optimization .
Example: Ethyl 7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate showed enhanced anticancer activity due to π-π stacking with target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
